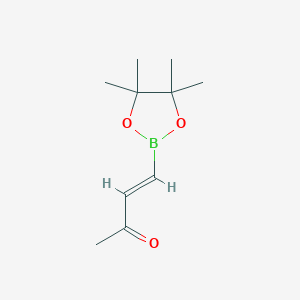
dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene
Descripción general
Descripción
Dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene (DTDAP) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in various fields of science. DTDAP is a polycyclic aromatic hydrocarbon (PAH) composed of four fused rings of carbon and nitrogen atoms. It has a unique structure that has been found to have interesting properties and applications in the fields of chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene is not yet known, but it is thought to involve the formation of a complex between the compound and a protein or enzyme, which then causes a conformational change in the protein or enzyme. This conformational change can then lead to a variety of effects, such as inhibition of certain enzymes or the activation of certain pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene are not yet fully understood, but it has been found to have a variety of effects in laboratory studies. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to have anti-inflammatory and anti-cancer properties in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene in laboratory experiments. For example, it is not water-soluble and must be dissolved in organic solvents before it can be used. In addition, its solubility in organic solvents is limited, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the research and development of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene. For example, further research could be done to better understand the exact mechanism of action of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene and its potential applications in the treatment of diseases. In addition, further research could be done to develop more efficient and cost-effective methods for the synthesis of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene. Finally, further research could be done to explore the potential uses of dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene as a fluorescent dye for biological imaging.
Aplicaciones Científicas De Investigación
Dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene has been studied extensively in recent years due to its potential applications in various fields of science. It has been found to be a useful building block for the synthesis of a wide range of organic compounds, such as polycyclic aromatic compounds, heterocycles, and pharmaceuticals. It has also been used in the synthesis of novel materials, such as carbon nanotubes and graphene. dodecahydro-3aH,9aH-3,9-dioxa-6b,9b,12b,12c-tetraazaperylene has been studied as a potential drug candidate for the treatment of cancer, and it has also been investigated for its potential use as a fluorescent dye for biological imaging.
Propiedades
IUPAC Name |
7,16-dioxa-1,10,19,20-tetrazapentacyclo[9.7.1.12,6.015,19.010,20]icosane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2/c1-3-11-15-7-10-20-14-6-2-4-12(18(14)15)16-8-9-19-13(5-1)17(11)16/h11-14H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMMZLWKAHEKDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2N3CCOC4N3C(CCC4)N5N2C(C1)OCC5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



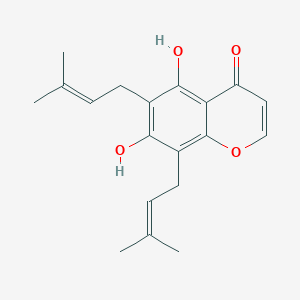
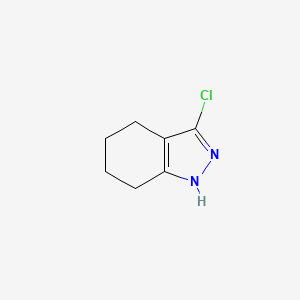
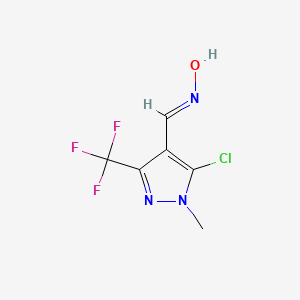
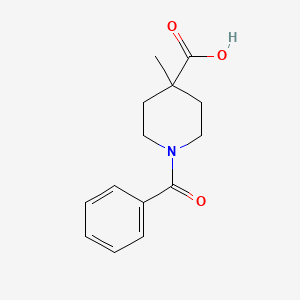
![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)
![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)

![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)
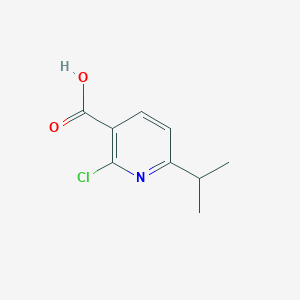
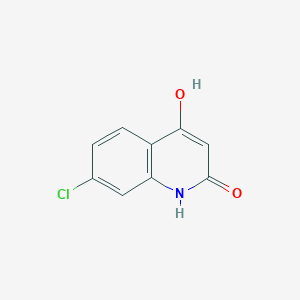
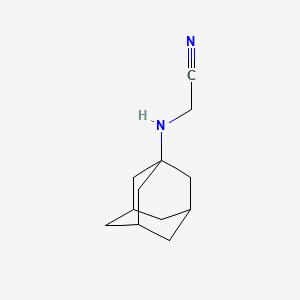
![4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde](/img/structure/B3034389.png)
